molecular formula C15H18N2O B1385804 2-(2-Tert-butylphenoxy)pyridin-3-amine CAS No. 861673-68-9

2-(2-Tert-butylphenoxy)pyridin-3-amine

Cat. No.: B1385804
CAS No.: 861673-68-9
M. Wt: 242.32 g/mol
InChI Key: WPGHJCCTOPOERH-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C15H18N2O It is characterized by a pyridine ring substituted with an amine group at the third position and a phenoxy group at the second position, which is further substituted with a tert-butyl group

Mechanism of Action

Target of Action

The primary target of 2-(2-Tert-butylphenoxy)pyridin-3-amine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

Mode of Action

This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s function, leading to disruption in the biosynthesis of sterols.

Biochemical Pathways

The inhibition of CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death. Therefore, the compound’s action on this pathway results in potent antifungal activity.

Result of Action

The molecular effect of this compound’s action is the inhibition of ergosterol biosynthesis . On a cellular level, this leads to disruption of the fungal cell membrane’s integrity and function, ultimately resulting in cell death. This makes the compound effective against fungal pathogens, including multidrug-resistant Candida species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)pyridin-3-amine typically involves the reaction of 2-tert-butylphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, to form the intermediate 2-(2-tert-butylphenoxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often involve heating and the use of solvents like dimethylformamide or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-Tert-butylphenoxy)pyridin-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Tert-butylphenoxy)pyridine
  • 2-(2-Tert-butylphenoxy)aniline
  • 2-(2-Tert-butylphenoxy)benzene

Uniqueness

2-(2-Tert-butylphenoxy)pyridin-3-amine is unique due to the presence of both the pyridine ring and the tert-butylphenoxy group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGHJCCTOPOERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651534
Record name 2-(2-tert-Butylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861673-68-9
Record name 2-(2-tert-Butylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1a (7.2 g, 26.5 mmol) was dissolved in a 1:1 mixture of methanol and ethyl acetate (160 mL). Palladium on charcoal (10%, 360 mg, 0.33 mmol) was added, and the mixture was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered over Celite® and concentrated to afford 7.2 g (100%) of 1b as a white powder. [M+H]+=243.3.
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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